molecular formula C8H8BrN3 B12633017 5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine

5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine

カタログ番号: B12633017
分子量: 226.07 g/mol
InChIキー: IFMDJYGVNIQGTQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with bromine at position 5 and an ethyl group at position 2. The bromine atom at position 5 enhances electrophilic reactivity, enabling cross-coupling reactions in drug discovery , while the ethyl group at position 4 may modulate lipophilicity and steric effects compared to smaller substituents like methyl or halogens.

特性

分子式

C8H8BrN3

分子量

226.07 g/mol

IUPAC名

5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C8H8BrN3/c1-2-6-7-5(9)3-10-8(7)12-4-11-6/h3-4H,2H2,1H3,(H,10,11,12)

InChIキー

IFMDJYGVNIQGTQ-UHFFFAOYSA-N

正規SMILES

CCC1=C2C(=CNC2=NC=N1)Br

製品の起源

United States

準備方法

合成経路と反応条件

5-ブロモ-4-エチル-7H-ピロロ[2,3-d]ピリミジンの合成は、一般的に以下の手順を伴います。

工業的生産方法

5-ブロモ-4-エチル-7H-ピロロ[2,3-d]ピリミジンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、最終生成物の高収率と高純度が得られるように最適化されています。 連続フローリアクターと自動システムの使用は、生産プロセスの効率性とスケーラビリティを高めることができます .

作用機序

6. 類似の化合物との比較

類似の化合物

独自性

5位に臭素原子と4位にエチル基の両方が存在することは、5-ブロモ-4-エチル-7H-ピロロ[2,3-d]ピリミジンをユニークなものにします。 このユニークな構造は、その独特の化学反応性と生物活性に貢献し、さまざまな研究用途のための貴重な化合物となっています.

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 5-Br, 4-Cl, 7-CH₃ C₇H₅BrClN₃ 246.49 Intermediate for kinase inhibitors
5-Bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 5-Br, 4-OCH₃, 7-CH₃ C₈H₈BrN₃O 242.07 Enhanced solubility due to methoxy group
4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidine 5-Br, 4-NH₂ C₆H₅BrN₄ 211.03 Antifolate activity; enzyme inhibition
5-Bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine 5-Br, 4-C₂H₅ C₈H₈BrN₃ 242.07* Predicted higher lipophilicity (vs. methyl/Cl)

Notes:

  • Halogen substituents (Br, Cl) enhance electrophilicity for Suzuki couplings, as seen in intermediates for kinase inhibitors .
Enzyme Inhibition
  • 4-Amino derivatives (e.g., LY231514): Inhibit thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) with Ki values in nM range . Polyglutamation enhances potency by 10–100× .
  • 4-Chloro/methyl derivatives : Serve as intermediates for JAK3 inhibitors (e.g., 7H-pyrrolo[2,3-d]pyrimidine-4-thiol derivatives) .
Anticancer Activity
  • 5-Bromo-4-m-bromoanilino-6-arylmethyl derivatives: Exhibit antiangiogenic effects and tyrosine kinase inhibition (IC₅₀ ~10–100 nM) .
Predicted Activity of 4-Ethyl Analog

The ethyl group may improve target binding through hydrophobic interactions (e.g., in kinase ATP pockets) but could reduce solubility compared to polar substituents like NH₂ or OCH₃.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound logP (Calc.) Water Solubility (mg/mL) Melting Point (°C)
5-Bromo-4-chloro-7-methyl 2.1 0.05 155–157*
5-Bromo-4-methoxy-7-methyl 1.5 0.3 196–198
4-Amino-5-bromo 1.2 1.2 155–157
5-Bromo-4-ethyl 2.8* 0.02*

*Estimated values based on substituent contributions.

生物活性

5-Bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Pyrrolo[2,3-d]pyrimidines

Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered attention for their ability to act as inhibitors of various biological targets including kinases and enzymes involved in nucleotide biosynthesis. The structural diversity within this class allows for modifications that can enhance potency and selectivity against specific targets.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions that modify the pyrrolo-pyrimidine scaffold. Variations in substituents at different positions on the ring can significantly affect the biological activity. For instance, studies have shown that modifications at the 4-position can enhance binding affinity to target enzymes such as dihydrofolate reductase (DHFR) and various tyrosine kinases .

Table 1: Summary of Biological Activities

CompoundTarget Enzyme/ActivityIC50 (µM)Reference
5-Bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidineEGFR, Her2, VEGFR2, CDK240 - 204
Other Pyrrolo DerivativesGARFTase inhibitionVaries
Pyrrolo CompoundsPfCDPK4 (Plasmodium falciparum)0.210 - 0.530

The mechanisms through which 5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine exerts its biological effects are primarily through inhibition of key enzymes involved in cell proliferation and survival pathways:

  • Tyrosine Kinase Inhibition : This compound has been shown to inhibit multiple tyrosine kinases such as EGFR and VEGFR2, which are critical in cancer cell signaling pathways. The IC50 values for these interactions suggest a potent inhibitory capacity comparable to established inhibitors like sunitinib .
  • Induction of Apoptosis : In vitro studies indicate that treatment with this compound leads to cell cycle arrest and apoptosis in cancer cell lines such as HepG2. This is associated with an increase in pro-apoptotic proteins (caspase-3 and Bax) and a decrease in anti-apoptotic proteins (Bcl-2) .
  • Inhibition of Purine Biosynthesis : The compound also shows potential as an antifolate by inhibiting glycinamide ribonucleotide formyltransferase (GARFTase), crucial for purine nucleotide biosynthesis .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various pyrrolo[2,3-d]pyrimidines, 5-bromo-4-ethyl-7H-pyrrolo[2,3-d]pyrimidine was noted for its significant cytotoxic effects across several cancer cell lines. The compound demonstrated IC50 values ranging from 29 to 59 µM against different cell lines, indicating a robust anticancer profile .

Case Study 2: Antiparasitic Activity

Another area of research focused on the antiparasitic potential of pyrrolo[2,3-d]pyrimidines against Plasmodium falciparum, where derivatives showed promising inhibitory activity against PfCDPK4 with IC50 values ranging from 0.210 to 0.530 µM. This suggests potential applications in treating malaria .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。